3-Butene-2-one-4-ol, 1,4-diphenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butene-2-one-4-ol, 1,4-diphenyl- typically involves a multi-step process. One common method is the Grignard reaction, which is a classic technique for forming carbon-carbon bonds. The process begins with ethyl acetoacetate, which undergoes protection of the ketone carbonyl group using ethylene glycol to form a cyclic ketal . This step involves azeotropic removal of water using a Dean-Stark trap. The protected compound then reacts with phenylmagnesium bromide, a Grignard reagent, to form a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield 4,4-diphenyl-3-buten-2-one .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The key steps involve the protection of functional groups, Grignard reaction, and deprotection, all optimized for industrial efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Butene-2-one-4-ol, 1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4,4-diphenyl-3-buten-2-one.
Reduction: Formation of 4,4-diphenyl-3-butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Butene-2-one-4-ol, 1,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Butene-2-one-4-ol, 1,4-diphenyl- involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and influence the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one:
2-Butene-1,4-dione, 1,4-diphenyl-:
Uniqueness
3-Butene-2-one-4-ol, 1,4-diphenyl- is unique due to the presence of both hydroxyl and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows it to participate in a wide range of synthetic and biological processes, making it a valuable compound in research and industry .
Properties
CAS No. |
3442-15-7 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(Z)-4-hydroxy-1,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O2/c17-15(11-13-7-3-1-4-8-13)12-16(18)14-9-5-2-6-10-14/h1-10,12,18H,11H2/b16-12- |
InChI Key |
GUHCMRKVXZWKCO-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)/C=C(/C2=CC=CC=C2)\O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C=C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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